Apoatropine methylbromide is a quaternary ammonium compound derived from tropine, a bicyclic alkaloid. This compound is significant in the field of medicinal chemistry due to its potential applications in pharmacology, particularly as an anticholinergic agent. It is synthesized through specific chemical reactions involving tropine and various reagents, leading to its classification as a tropane alkaloid derivative.
Apoatropine methylbromide has been identified in the roots of Mandragora officinarum, commonly known as mandrake. This plant is known for its historical use in traditional medicine and contains various tropane alkaloids, including atropine and scopolamine, from which apoatropine methylbromide can be derived through biosynthetic pathways and chemical modifications .
Apoatropine methylbromide falls under the category of tropane alkaloids. These compounds are characterized by their bicyclic structure and are known for their diverse pharmacological activities, particularly in the modulation of neurotransmitter systems. The compound is classified as a quaternary ammonium salt due to the presence of a positively charged nitrogen atom bonded to four carbon-containing groups.
The synthesis of apoatropine methylbromide typically involves the hydroxymethylation of tropine followed by quaternization with methyl bromide.
Methods:
Technical Details: The electrochemical synthesis method has been explored as an alternative to traditional synthetic routes, allowing for more environmentally friendly processes that avoid toxic solvents and catalysts .
The molecular structure of apoatropine methylbromide features a bicyclic tropane framework with a quaternary ammonium group.
The structure comprises:
Apoatropine methylbromide participates in various chemical reactions typical of tropane alkaloids:
These reactions are significant for developing new derivatives with potentially improved pharmacological properties.
Apoatropine methylbromide acts primarily as an anticholinergic agent by blocking acetylcholine receptors in the nervous system.
Relevant data from studies indicate that variations in synthesis conditions can significantly affect yield and purity, emphasizing the importance of optimizing reaction parameters .
Apoatropine methylbromide has several scientific uses:
Apoatropine methylbromide represents a structurally modified quaternary ammonium derivative of the tropane alkaloid apoatropine. Its development marks a significant effort to enhance the peripheral selectivity and therapeutic utility of classical anticholinergic agents while mitigating central nervous system (CNS)-mediated adverse effects. This section delineates its chemical identity, historical significance, and pharmacological role within the muscarinic antagonist class.
Apoatropine methylbromide (systematic name: [(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (2-phenylprop-2-enoate) bromide]) is a semi-synthetic quaternary ammonium salt derived from apoatropine—a dehydration product of atropine. Chemically, it is classified within the tropane alkaloid family, characterized by the N-methyl-8-azabicyclo[3.2.1]octane core. Unlike parent tertiary amines (e.g., atropine, scopolamine), apoatropine methylbromide features a permanent positive charge on its quaternary nitrogen atom due to methylation. This modification profoundly alters its physicochemical properties:
Table 1: Structural Comparison of Select Tropane Alkaloids
Compound | Parent Alkaloid | Acid Moiety | Nitrogen Status | Molecular Formula |
---|---|---|---|---|
Atropine | Hyoscyamine | Tropic acid | Tertiary | C₁₇H₂₃NO₃ |
Apoatropine | Atropine derivative | Atropic acid | Tertiary | C₁₇H₂₁NO₂ |
Apoatropine methylbromide | Apoatropine | Atropic acid | Quaternary | C₁₈H₂₆BrNO₃ |
Methylatropine | Atropine | Tropic acid | Quaternary | C₁₈H₂₆NO₃⁺ |
The unsaturated atropic acid ester (α,β-unsaturated carbonyl) introduces planarity near the ester linkage, potentially influencing receptor binding kinetics compared to saturated tropate esters [3] [7].
The development of quaternary ammonium analogs of tropane alkaloids emerged in the early 20th century as a strategic response to the dose-limiting CNS toxicity of atropine and scopolamine. Key milestones include:
Apoatropine methylbromide followed this paradigm, synthesized to leverage the enhanced ganglionic blocking potency observed in quaternary salts (10-20x higher than tertiary analogs) while confining effects to the periphery [3] [8]. Its highly polar nature rendered it >90% ionized at physiological pH, drastically limiting CNS bioavailability.
Apoatropine methylbromide exemplifies the structure-driven optimization of muscarinic antagonists for targeted therapeutic effects:
Table 2: Pharmacological Profile vs. Key Muscarinic Antagonists
Property | Atropine | Apoatropine Methylbromide | Ipratropium Bromide |
---|---|---|---|
Chemical Class | Tertiary amine | Quaternary ammonium | Quaternary ammonium |
Log P (Partition Coeff.) | ~1.83 | ~(-2.1) | ~ -1.0 |
CNS Penetration | High | Negligible | Negligible |
Primary Use | Systemic | Experimental/Ganglionic block | Pulmonary (COPD) |
M₂/M₃ Selectivity | None | None (peripheral bias) | None |
Notably, apoatropine methylbromide’s atropic acid ester conferred distinct binding kinetics versus tropate esters. The conjugated double bond in atropic acid reduced ester flexibility, potentially altering the dissociation rate from muscarinic subtypes [3] [7]. Though not clinically adopted broadly, its design informed subtype-selective agents (e.g., darifenacin M₃-antagonist) by highlighting the role of ester modifications in receptor affinity [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7